molecular formula C20H22Cl2O10 B2643940 [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate CAS No. 1192220-15-7

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B2643940
CAS No.: 1192220-15-7
M. Wt: 493.29
InChI Key: KCBQIKCDXRJHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenol and a suitable oxane derivative.

    Acetylation: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Etherification: The 2,4-dichlorophenol is then reacted with the acetylated oxane derivative under basic conditions to form the ether linkage.

    Final Acetylation: The final product is obtained by acetylating the remaining hydroxyl groups using acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate undergoes several types of chemical reactions:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Major Products

    Hydrolysis: Produces acetic acid and the corresponding alcohol.

    Substitution: Yields various substituted phenoxy derivatives.

    Oxidation: Results in the formation of carboxylic acids or aldehydes, depending on the conditions.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound in biochemical assays to understand the interaction of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including infections and inflammatory conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the formulation of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-Triacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate
  • [3,4,5-Triacetyloxy-6-(2,4-difluorophenoxy)oxan-2-yl]methyl acetate
  • [3,4,5-Triacetyloxy-6-(2,4-dibromophenoxy)oxan-2-yl]methyl acetate

Uniqueness

Compared to its analogs, [3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate exhibits distinct reactivity due to the presence of the dichlorophenoxy group. This group enhances its chemical stability and biological activity, making it a more potent compound in various applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O10/c1-9(23)27-8-16-17(28-10(2)24)18(29-11(3)25)19(30-12(4)26)20(32-16)31-15-6-5-13(21)7-14(15)22/h5-7,16-20H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQIKCDXRJHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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